![molecular formula C22H22N2O B243244 1-(4-Methylphenyl)-3-[4-(4-pyridinylmethyl)anilino]-1-propanone](/img/structure/B243244.png)
1-(4-Methylphenyl)-3-[4-(4-pyridinylmethyl)anilino]-1-propanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methylphenyl)-3-[4-(4-pyridinylmethyl)anilino]-1-propanone, also known as 4'-Methyl-α-pyrrolidinohexiophenone (MPHP) is a synthetic cathinone that belongs to the class of designer drugs. It is a psychoactive substance that has gained popularity in recent years due to its euphoric effects. The purpose of
作用機序
MPHP acts on the central nervous system by inhibiting the reuptake of dopamine and serotonin. This leads to increased levels of these neurotransmitters in the brain, resulting in feelings of euphoria, increased energy levels, and happiness.
Biochemical and Physiological Effects:
MPHP has been shown to have a number of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It can also cause anxiety, agitation, and paranoia. Long-term use of MPHP can lead to addiction, withdrawal symptoms, and other negative health effects.
実験室実験の利点と制限
MPHP has been used in scientific research to study the effects of dopamine and serotonin on the brain. It has also been used to study the effects of synthetic cathinones on the central nervous system. However, there are limitations to using MPHP in lab experiments, as it is a psychoactive substance that can have negative effects on the health of the researcher.
将来の方向性
There are a number of future directions for research on MPHP. One area of research could be to study the long-term effects of MPHP on the brain and body. Another area of research could be to study the potential therapeutic uses of MPHP, such as its use in the treatment of depression or anxiety. Additionally, research could focus on developing safer and more effective synthetic cathinones that do not have the negative side effects of MPHP.
合成法
The synthesis of MPHP involves the reaction of 4'-Methylpropiophenone with 4-pyridinemethanamine in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then purified using chromatography techniques to obtain a pure form of MPHP.
科学的研究の応用
MPHP has been used in scientific research to study its effects on the central nervous system. It has been shown to act as a dopamine reuptake inhibitor, which can lead to increased dopamine levels in the brain. This can result in feelings of euphoria and increased energy levels. MPHP has also been shown to have an affinity for the serotonin transporter, which can lead to increased serotonin levels in the brain. This can result in feelings of happiness and well-being.
特性
分子式 |
C22H22N2O |
|---|---|
分子量 |
330.4 g/mol |
IUPAC名 |
1-(4-methylphenyl)-3-[4-(pyridin-4-ylmethyl)anilino]propan-1-one |
InChI |
InChI=1S/C22H22N2O/c1-17-2-6-20(7-3-17)22(25)12-15-24-21-8-4-18(5-9-21)16-19-10-13-23-14-11-19/h2-11,13-14,24H,12,15-16H2,1H3 |
InChIキー |
WNPHWBFMTPYFMO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)CCNC2=CC=C(C=C2)CC3=CC=NC=C3 |
正規SMILES |
CC1=CC=C(C=C1)C(=O)CCNC2=CC=C(C=C2)CC3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 2-amino-9-hydroxy-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxylate](/img/structure/B243163.png)
![Ethyl 2-(methylsulfanyl)-9-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxylate](/img/structure/B243165.png)
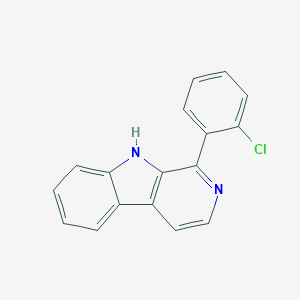
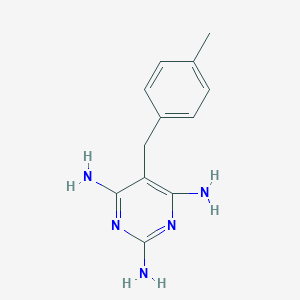
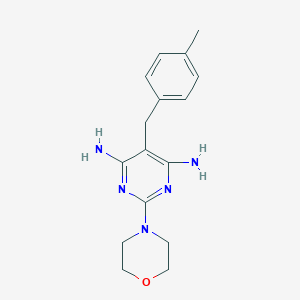
![5-[4-(Dimethylamino)benzyl]-2-phenyl-4,6-pyrimidinediamine](/img/structure/B243183.png)
![2-(methylsulfanyl)-8-oxo-5,6,7,8-tetrahydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B243187.png)
![5-[4-(Dimethylamino)benzyl]-2-(4-morpholinyl)-4,6-pyrimidinediamine](/img/structure/B243191.png)
![5,7-Dimethyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B243192.png)
![Ethyl 2-(methylsulfanyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B243196.png)
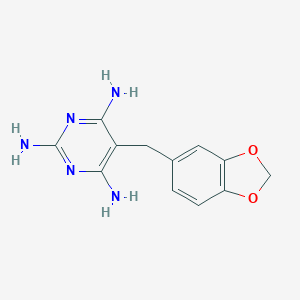
![6-(4-fluorophenyl)-4-methylsulfanyl-2H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B243204.png)
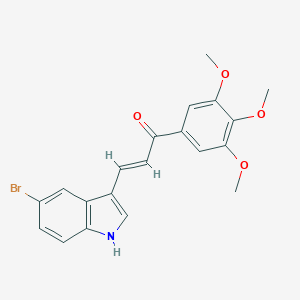
![5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B243223.png)